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N6-methyladenosine (m6A) is the most prevalent internal modification in eukaryotic messenger

RNA (mRNA) and plays a critical role in regulating mRNA fate, including its splicing, export,

stability, and translation. The dynamic regulation of m6A levels is crucial for various biological

processes, and its dysregulation has been implicated in numerous diseases, including cancer.

Consequently, the accurate quantification of global m6A levels in mRNA is essential for

understanding its physiological and pathological roles.

The m6A-Enzyme-Linked Immunosorbent Assay (ELISA) is a rapid, cost-effective, and high-

throughput method for quantifying bulk m6A levels in purified mRNA samples.[1][2][3] This

technique does not require specialized equipment or extensive training, making it an accessible

tool for many laboratories.[2][4] The assay can be completed in less than a day and requires as

little as 25 ng of mRNA.[1][3][5]

This document provides a detailed protocol for the m6A-ELISA, enabling researchers to reliably

determine relative m6A levels in their samples. The principle of the assay involves the

immobilization of mRNA on a microplate, followed by the specific detection of m6A residues

using an anti-m6A antibody. A secondary antibody conjugated to horseradish peroxidase (HRP)

and a subsequent colorimetric substrate are used for signal detection and quantification.[1]
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This protocol outlines the key steps for quantifying m6A levels in mRNA using an ELISA-based

method. It is crucial to start with high-quality, poly(A)-purified mRNA to minimize contamination

from other RNA species.[2][4]

1. mRNA Isolation and Purification:

Begin by extracting total RNA from cells or tissues using a standard method or a commercial

kit.

To ensure the removal of any contaminating DNA, perform a DNase treatment.

Subsequently, isolate mRNA from the total RNA population through two rounds of poly(A)

purification.[1] This step is critical for enriching the sample for mRNA and improving the

accuracy of the m6A quantification.

Quantify the purified mRNA using a fluorometric method, such as the Qubit™ RNA HS Assay

Kit, for accurate concentration measurement.[2]

2. Preparation of m6A Standards:

A standard curve is essential for the absolute quantification of m6A. In vitro transcribed RNA

with a known m6A content can be serially diluted to generate a standard curve.

Table 1: Preparation of m6A Standards
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Standard

Concentration
of m6A
Standard (ng/
µL)

Volume of
Standard (µL)

Volume of
Diluent (e.g.,
1X TE) (µL)

Final m6A
Amount (ng)

1 0.2 2 8 0.2

2 0.1 2 8 0.1

3 0.05 2 8 0.05

4 0.02 2 8 0.02

5 0.01 2 8 0.01

6 0.005 2 8 0.005

7 0.002 2 8 0.002

8 (Blank) 0 0 10 0

Note: The concentrations and volumes in this table are examples and should be optimized

based on the specific kit and experimental setup.[6]

3. m6A-ELISA Procedure:

The following steps outline the core ELISA procedure. It is recommended to perform all

samples and standards in at least duplicate.[7]

RNA Binding:

Add 90 µL of RNA binding solution to each well of a 96-well microplate.[2]

Add 10 µL of your mRNA sample (e.g., 10-50 ng) or m6A standards to the appropriate

wells.[2] The final volume in each well should be 100 µL.

Incubate the plate for 10 minutes at room temperature to allow the RNA to bind to the

wells.[8]

Antibody Incubation:
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Wash the wells five times with 1X Wash Buffer.

Add 50 µL of the anti-m6A primary antibody, diluted according to the manufacturer's

instructions, to each well.

Incubate for 1 hour at room temperature.[8]

Wash the wells five times with 1X Wash Buffer.

Add 100 µL of the HRP-conjugated secondary antibody, diluted as recommended, to each

well.

Incubate for 1 hour at room temperature.[8]

Wash the wells five times with 1X Wash Buffer.

Signal Detection and Measurement:

Add 100 µL of TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution to each well.[8]

Incubate at room temperature for 2-10 minutes, or until a color change is observed.[8]

Add 100 µL of Stop Solution to each well to quench the reaction.[8]

Immediately read the absorbance at 450 nm using a microplate reader.[8]

4. Data Analysis:

Subtract the absorbance value of the blank from the values of all other wells.

Plot a standard curve of absorbance (OD 450 nm) versus the amount of m6A standard.

Use the linear equation derived from the standard curve to calculate the amount of m6A in

your mRNA samples.

The relative m6A level can be expressed as a percentage of the total input mRNA.
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Below is a diagram illustrating the experimental workflow of the m6A-ELISA protocol.
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Caption: Workflow of the m6A-ELISA for quantifying m6A levels in mRNA.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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